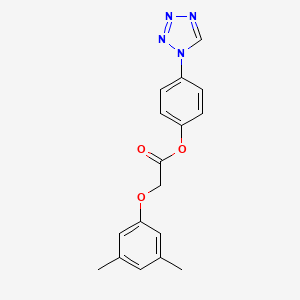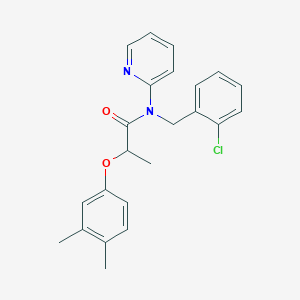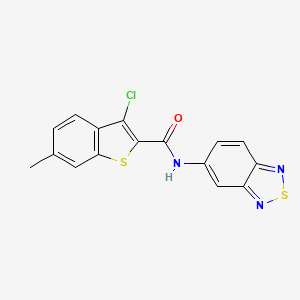
7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a benzoxepine precursor, followed by the introduction of the butylphenyl group and subsequent carboxamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions often involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). Conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-N,N-bis(4-butylphenyl)-9H-fluoren-2-amine: Another brominated compound with a similar but distinct structure.
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: A related compound with a different core structure.
Uniqueness
7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H20BrNO2 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C21H20BrNO2/c1-2-3-4-15-5-8-19(9-6-15)23-21(24)16-11-12-25-20-10-7-18(22)14-17(20)13-16/h5-14H,2-4H2,1H3,(H,23,24) |
Clé InChI |
UNWLBHGJRGAINV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11317329.png)
![ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11317331.png)

![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11317340.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11317344.png)
![6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317351.png)
![7-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317369.png)
![1-(Morpholin-4-yl)-2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11317373.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317379.png)
![6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317391.png)
![N-cyclohexyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317392.png)
![N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11317402.png)

